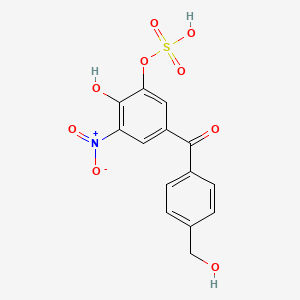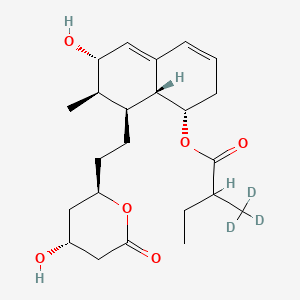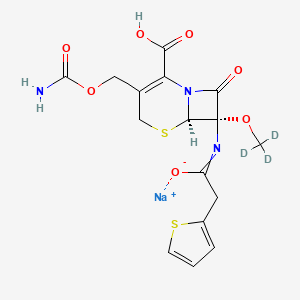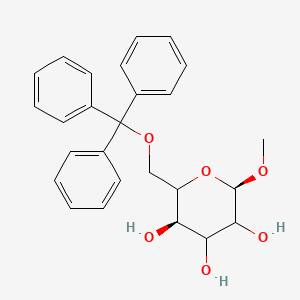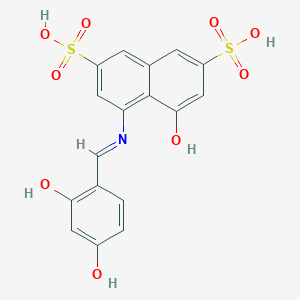
Azomethine HR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azomethine HR is a derivative of azomethine H, known for its application in the spectrophotometric determination of boron. It is synthesized from 8-amino-1-naphthol-3,6-disulphonic acid (H-acid) and 2,4-dihydroxybenzaldehyde. This compound forms a yellow complex with boron, which is highly sensitive and useful for analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azomethine HR is synthesized by condensing 8-amino-1-naphthol-3,6-disulphonic acid with 2,4-dihydroxybenzaldehyde. The reaction typically occurs in an aqueous solution at a controlled pH to ensure the formation of the desired product. The resulting compound is a yellow powder that is less soluble in water compared to azomethine H .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar protocols to laboratory methods, with adjustments for scale. This includes the use of large-scale reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azomethine HR primarily undergoes complexation reactions with boron. It can also participate in other reactions typical of azomethine compounds, such as condensation and coordination with metal ions .
Common Reagents and Conditions
Complexation with Boron: this compound reacts with boron in an aqueous solution at pH 7.5 to form a yellow complex.
Coordination with Metal Ions: This compound can coordinate with various metal ions, forming stable complexes that can be used in different analytical applications.
Major Products Formed
The major product formed from the reaction of this compound with boron is a yellow boron-azomethine HR complex. This complex has an absorption maximum at 425 nm, making it suitable for spectrophotometric analysis .
Scientific Research Applications
Azomethine HR has several applications in scientific research:
Analytical Chemistry: It is widely used for the determination of boron in natural waters, wastewater, and other samples due to its high sensitivity and specificity.
Coordination Chemistry: This compound forms stable complexes with various metal ions, which can be used in the study of metal-ligand interactions and the development of new analytical methods.
Material Science:
Mechanism of Action
Azomethine HR exerts its effects primarily through complexation with boron and other metal ions. The azomethine group (–C=N–) in the compound acts as a ligand, coordinating with metal ions to form stable complexes. This coordination is facilitated by the presence of hydroxyl and sulfonic acid groups in the molecule, which enhance its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Azomethine H: A closely related compound used for similar analytical purposes but with lower sensitivity compared to azomethine HR.
Uniqueness of this compound
This compound is unique due to its high sensitivity and specificity for boron determination. Its ability to form stable complexes with boron and other metal ions makes it a valuable tool in analytical chemistry and material science .
Properties
Molecular Formula |
C17H13NO9S2 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
4-[(2,4-dihydroxyphenyl)methylideneamino]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H13NO9S2/c19-11-2-1-9(15(20)5-11)8-18-14-6-12(28(22,23)24)3-10-4-13(29(25,26)27)7-16(21)17(10)14/h1-8,19-21H,(H,22,23,24)(H,25,26,27) |
InChI Key |
SUUGTVPLTSIKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)

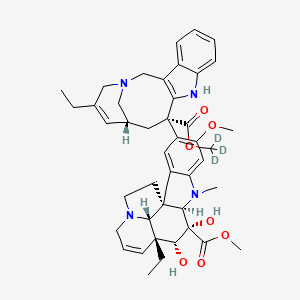
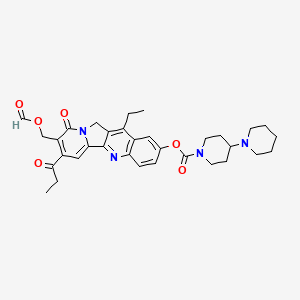


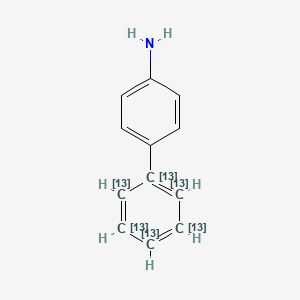
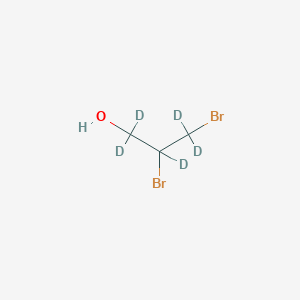
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

